molecular formula C20H23Cl2N3S B12789387 2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine CAS No. 82874-38-2

2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine

Cat. No.: B12789387
CAS No.: 82874-38-2
M. Wt: 408.4 g/mol
InChI Key: HRCQJFNEZKBERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine is a complex organic compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include chloroaniline and methylamine, which undergo cyclization under controlled conditions.

    Introduction of Chloro Groups: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride, which introduce chloro groups at specific positions on the benzodiazepine ring.

    Addition of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, using thiol compounds under basic conditions.

    Final Assembly: The final step involves the coupling of the benzodiazepine derivative with N,N-dimethylethanamine, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrocarbons. Reducing agents like lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrocarbons.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the sulfanyl group, in particular, may influence its binding affinity and metabolic stability, making it a valuable compound for further research and development.

Properties

CAS No.

82874-38-2

Molecular Formula

C20H23Cl2N3S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H23Cl2N3S/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19/h4-9,12,20H,10-11,13H2,1-3H3

InChI Key

HRCQJFNEZKBERH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.